3-Methoxyazetidine-3-carbonitrile;hydrochloride
Description
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Properties
IUPAC Name |
3-methoxyazetidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-8-5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKHAIKCFAVNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 3-Methoxy-3-cyanazetidine HCl
CAS: 2227206-17-7 | Molecular Formula: C₅H₈N₂O[1]·HCl | Role: Advanced Medicinal Chemistry Scaffold
Executive Summary
3-Methoxy-3-cyanazetidine Hydrochloride represents a high-value pharmacophore in modern drug discovery, specifically designed to address the "escape from flatland" challenge in small molecule design. As a 3,3-disubstituted azetidine, it functions as a metabolically stable, polar bioisostere for gem-dimethyl or carbonyl motifs. Its structural rigidity and reduced lipophilicity (low LogP) make it a critical building block for optimizing physicochemical properties in JAK inhibitors, GPCR modulators, and CNS-active agents.
This guide provides a comprehensive technical analysis of its chemical structure, synthetic accessibility, and utility in structure-activity relationship (SAR) campaigns.
Structural & Electronic Analysis
Geometric Configuration
The azetidine ring is inherently strained (~26 kcal/mol), typically adopting a puckered conformation to minimize torsional strain between vicinal hydrogens.
-
Gem-Disubstitution Effect: The introduction of both a methoxy (-OMe) and a cyano (-CN) group at the C3 position creates a quaternary center. This locks the ring conformation, reducing the entropic penalty upon binding to protein targets.
-
Vector Analysis: The nitrile group provides a linear, polar vector for hydrogen bonding (acceptor), while the methoxy group offers a short-range dipole. The vectors are oriented ~109.5° apart, allowing for precise probing of binding pockets.
Electronic Modulation (pKa Tuning)
Unsubstituted azetidine is highly basic (pKa ~11.3). For oral drugs, high basicity can lead to lysosomal trapping and poor permeability.
-
Inductive Effects: Both the cyano group (strongly electron-withdrawing, -I) and the methoxy group (electron-withdrawing via σ-bond, -I) at the C3 position exert a significant pull on the ring electron density.
-
Result: These substituents lower the pKa of the azetidine nitrogen, likely into the physiologically relevant range (6.5–8.5). This modification improves the balance between solubility (ionized form) and membrane permeability (neutral form).
Synthetic Pathways & Protocols
The synthesis of 3,3-disubstituted azetidines is non-trivial due to the difficulty of forming quaternary centers on strained rings. The most robust industrial route utilizes a Cyanosilylation-Methylation sequence starting from N-protected 3-azetidinone.
Retrosynthetic Logic
The core is disconnected at the ether and nitrile bonds, tracing back to the commercially available 1-Boc-3-azetidinone .
Detailed Experimental Protocol (Standardized)
Step 1: Formation of the Cyanohydrin
-
Reagents: 1-Boc-3-azetidinone, Trimethylsilyl cyanide (TMSCN), Zinc Iodide (ZnI₂ - catalyst).
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
-
Procedure:
-
Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous DCM under N₂ atmosphere.
-
Add catalytic ZnI₂ (0.05 eq).
-
Dropwise add TMSCN (1.2 eq) at 0°C.
-
Stir at RT for 4-6 hours. Monitor by TLC (disappearance of ketone).
-
Critical Note: This yields the O-TMS protected cyanohydrin.
-
Step 2: O-Methylation (Williamson Ether Synthesis variation)
-
Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI) or Dimethyl Sulfate.
-
Solvent: THF or DMF (anhydrous).
-
Procedure:
-
If starting from O-TMS intermediate: Treat with mild acid or TBAF to unmask the free alcohol (1-Boc-3-hydroxy-3-cyanoazetidine).
-
Cool the alcohol solution in THF to 0°C.
-
Add NaH (60% dispersion, 1.2 eq) carefully. Evolution of H₂ gas observed.
-
Stir 30 min to ensure alkoxide formation.
-
Add MeI (1.5 eq) dropwise.
-
Warm to RT and stir overnight.
-
Quench with sat. NH₄Cl, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc).
-
Step 3: Deprotection & Salt Formation [2]
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the methylated intermediate in 1,4-dioxane.
-
Add 4M HCl in dioxane (5-10 eq).
-
Stir at RT for 2-4 hours. A white precipitate (the product) will form.
-
Filter the solid, wash with diethyl ether (to remove Boc byproducts), and dry under vacuum.
-
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from N-Boc-3-azetidinone to the target HCl salt.
Physicochemical Profile
| Property | Value (Approx.) | Implication for Drug Design |
| Molecular Weight | 148.59 Da (Salt) | Ultra-low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |
| LogP (ClogP) | -1.2 to -0.5 | Highly hydrophilic; lowers the overall lipophilicity of the final drug molecule. |
| H-Bond Donors | 1 (Amine NH) | Available for interaction with backbone carbonyls in binding pockets. |
| H-Bond Acceptors | 3 (Nitrile, Ether, Amine) | Versatile interaction profile.[3] |
| pKa (Conjugate Acid) | ~7.5 - 8.2 | Reduced basicity compared to parent azetidine; improved permeability. |
| Fsp³ Character | High | Increases 3D complexity ("escape from flatland"), correlating with higher clinical success rates. |
Medicinal Chemistry Applications
The "Magic Methyl" & Bioisosterism
In drug optimization, replacing a hydrogen or a simple methyl group with the 3-methoxy-3-cyano motif can drastically alter pharmacology:
-
Metabolic Blocking: The quaternary C3 center blocks oxidative metabolism (e.g., hydroxylation) that typically occurs at the α-carbon of cyclic amines.
-
Conformational Restriction: Unlike flexible chains, the azetidine ring holds the methoxy and cyano groups in a specific vector space, reducing the entropy cost of binding.
SAR Logic Diagram
Caption: Strategic rationale for incorporating the 3-methoxy-3-cyanoazetidine scaffold in lead optimization.
Handling & Safety
-
Hygroscopicity: As a hydrochloride salt, the compound is likely hygroscopic. Store in a desiccator at -20°C.
-
Stability: The nitrile group is stable under standard conditions but can hydrolyze to an amide/acid under strong aqueous acid/base conditions with heat. The azetidine ring is stable but can open under harsh nucleophilic attack if the nitrogen is quaternized (azetidinium ion).
-
Safety: Treat as a potential skin/eye irritant. While specific toxicology data may be sparse, azetidines are generally biologically active; use standard PPE (gloves, goggles, fume hood).
References
-
PubChem. 3-Methoxyazetidine hydrochloride (Compound Summary).[4][5][6] National Library of Medicine. Available at: [Link]
-
Lopchuk, J. M. (2018). Rapid diversified synthesis of azetidine-3-carboxylic acids.[7] Arkivoc.[5][7] Available at: [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.[8] Angewandte Chemie International Edition. (Discusses the 3,3-disubstitution logic applicable to azetidines).
Sources
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- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Methoxy-3-methylazetidine hydrochloride | C5H12ClNO | CID 53346546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Novel Azetidine Building Blocks for Medicinal Chemistry: A Technical Guide
Abstract
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2] Its unique combination of conformational rigidity, inherent three-dimensionality, and favorable physicochemical properties offers medicinal chemists a powerful tool to address challenges in drug design, such as improving metabolic stability, solubility, and target affinity.[3][4] This technical guide provides an in-depth exploration of novel azetidine building blocks, focusing on the rationale behind their use, modern synthetic strategies, practical experimental protocols, and their impactful applications in contemporary drug development programs.
The Azetidine Core: A Unique Convergence of Strain and Stability
The utility of the azetidine scaffold in medicinal chemistry is rooted in its distinct structural and electronic properties. Comprising three carbon atoms and one nitrogen atom, the four-membered ring possesses significant angle strain (approx. 25.4 kcal/mol), placing it between the highly reactive aziridines and the more stable, flexible pyrrolidines.[2][5] This inherent strain is not a liability but a key feature; it endows the ring with a unique reactivity profile that can be harnessed for controlled functionalization while remaining sufficiently stable under physiological conditions.[6][7]
Physicochemical Rationale for Drug Design
The incorporation of an azetidine moiety into a drug candidate is a strategic decision driven by several key advantages:
-
Metabolic Stability: The azetidine ring is metabolically robust and less prone to oxidative metabolism compared to larger, more flexible heterocycles.[8] This can lead to improved pharmacokinetic profiles and reduced off-target effects.
-
Enhanced Solubility: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule—a critical parameter for oral bioavailability.[9]
-
Three-Dimensionality (sp³-Richness): In an era where drug candidates are often plagued by "flatness," the puckered, non-planar structure of azetidine provides well-defined three-dimensional exit vectors.[2] This allows for precise spatial orientation of substituents to optimize interactions with biological targets and explore previously inaccessible chemical space.[9]
-
Bioisosterism: Azetidines serve as effective bioisosteres for other common structural motifs. They can replace larger rings like piperidines to reduce lipophilicity, or act as conformationally restricted replacements for flexible alkyl chains, thereby locking in a bioactive conformation.[9][10]
Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles
| Property | Azetidine | Pyrrolidine | Piperidine |
| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | ~0 |
| pKa (Conjugate Acid) | ~11.29 | ~11.27 | ~11.12 |
| ClogP (Calculated) | ~0.15 | ~0.55 | ~0.95 |
| Structural Nature | Rigid, Puckered | Flexible, Envelope/Twist | Flexible, Chair |
Modern Synthetic Strategies for Azetidine Scaffolds
Historically, the synthesis of functionalized azetidines was considered challenging due to the ring strain involved in their formation.[11][12] However, recent advances have provided a robust toolkit of methodologies, significantly expanding access to diverse and complex azetidine building blocks.[6]
Intramolecular Cyclization
The most classical and reliable approach involves the intramolecular cyclization of precursors containing a nitrogen nucleophile and a suitable leaving group in a 1,3-relationship. A common pathway is the cyclization of N-protected γ-amino alcohols or γ-haloamines.[1] The choice of protecting group on the nitrogen and the activation of the hydroxyl group are critical for success, as they must facilitate the challenging 4-exo-tet cyclization.
Caption: Workflow for azetidine synthesis via intramolecular cyclization.
[2+2] Photocycloadditions: The Aza Paternò-Büchi Reaction
Photochemical [2+2] cycloadditions between an imine and an alkene, known as the aza Paternò-Büchi reaction, offer a direct and atom-economical route to the azetidine core.[1] Recent breakthroughs, particularly using visible-light photocatalysis, have overcome previous limitations, allowing the reaction to proceed under mild conditions with a broad substrate scope.[5][8] This method is especially powerful for creating densely functionalized azetidines that are difficult to access through other means.[5]
C-H Amination
Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a state-of-the-art method for synthesizing azetidines from readily available open-chain amine precursors.[5] This strategy is highly attractive as it avoids the need for pre-functionalization of the carbon skeleton, offering a more efficient and elegant synthetic route.
Caption: Conceptual overview of C-H amination for azetidine synthesis.
Key Experimental Protocol: Synthesis of N-Boc-3-aryl-3-hydroxyazetidine
This protocol describes a robust, two-step synthesis of a versatile 3-substituted azetidine building block, a common scaffold in medicinal chemistry. The trustworthiness of this protocol is ensured by its reliance on well-established, high-yielding reactions.
Step 1: Epoxidation of an Allylic Alcohol
-
Reagents & Setup: To a solution of N-Boc-3-hydroxy-3-vinylazetidine (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-hydroxy-3-epoxyethylazetidine.
-
Causality: The use of m-CPBA is a standard and reliable method for the epoxidation of alkenes. The basic quench is necessary to neutralize the m-chlorobenzoic acid byproduct.
-
Step 2: Regioselective Ring-Opening with a Grignard Reagent
-
Reagents & Setup: To a solution of the epoxide from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of phenylmagnesium bromide (PhMgBr, 2.0 eq in THF) dropwise.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Validation: Purify the crude product by flash column chromatography. The final product, N-Boc-3-phenyl-3-hydroxyazetidine, should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Causality: The Grignard reagent acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide. The use of low temperatures (-78 °C) is crucial to control the reactivity of the organometallic reagent and ensure regioselectivity.
-
Applications in Drug Discovery: Case Studies
The strategic inclusion of azetidine building blocks has been instrumental in the success of several FDA-approved drugs.
Table 2: FDA-Approved Drugs Featuring an Azetidine Scaffold
| Drug Name | Therapeutic Indication | Role of the Azetidine Moiety |
| Cobimetinib [3] | Melanoma (Cancer) | The 3,3-dimethylazetidine amide acts as a metabolically stable, conformationally rigid linker, optimizing binding to the MEK1 kinase target. |
| Baricitinib [3] | Rheumatoid Arthritis | The azetidine-sulfonamide group provides a key interaction point within the JAK1/JAK2 ATP-binding pocket and enhances the overall physicochemical properties. |
| Azelnidipine [13] | Hypertension | The azetidine ring contributes to the drug's calcium channel blocking activity and favorable pharmacokinetic profile. |
| Sarolaner [3] | Veterinary Antiparasitic | The azetidine ring is a core component of the pharmacophore responsible for its insecticidal and acaricidal activity. |
Case Study: Cobimetinib (Cotellic™)
Cobimetinib is a potent and selective inhibitor of MEK1, a key kinase in the MAPK signaling pathway. The drug's structure features a 3,3-dimethylazetidine ring. The rationale for its inclusion was multifaceted:
-
Conformational Constraint: The azetidine ring locks the flanking piperidine and aromatic rings into a specific, low-energy conformation ideal for binding to the MEK1 active site.
-
Improved Properties: Compared to a more flexible acyclic linker, the azetidine moiety improved metabolic stability and reduced off-target activity. This demonstrates how a small, rigid building block can have a profound impact on the overall drug profile.
Challenges and Future Directions
Despite significant progress, challenges in azetidine chemistry remain. The synthesis of 2-substituted and fully substituted azetidines is less developed than that of their 3-substituted counterparts.[14] Furthermore, scaling up many of the novel photochemical and catalytic methods for industrial production presents an ongoing hurdle.[14]
The future of azetidine synthesis will likely be driven by:
-
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters for photochemical reactions and improve safety and scalability.[14]
-
Asymmetric Catalysis: Developing new chiral catalysts to access enantiomerically pure azetidines will continue to be a major focus, as stereochemistry is critical for biological activity.
-
Late-Stage Functionalization: Methods that allow for the direct modification of complex, azetidine-containing molecules will be invaluable for lead optimization in drug discovery programs.
Conclusion
Novel azetidine building blocks are no longer a niche area of chemistry but a mainstream tool for addressing complex challenges in drug design. Their unique structural and physicochemical properties provide a distinct advantage in creating molecules with improved potency, selectivity, and pharmacokinetic profiles.[3] The continued development of innovative and robust synthetic methodologies ensures that the full potential of this remarkable scaffold will be realized, paving the way for the next generation of innovative therapeutics.[1][14]
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar.
- Azetidine: A Versatile Building Block for the Construction of Novel Chemical Scaffolds. (n.d.). BenchChem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021).
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Chemists synthesize an improved building block for medicines. (2024). EurekAlert!.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025).
- Shankar M, et al. (2023).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). BenchChem.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
- HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. (n.d.).
- Examples of azetidine‐based bioisosters. (n.d.).
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
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Bioisosteres of 3-Methoxyazetidine-3-carbonitrile in drug design
Executive Summary: The "Geminal" Advantage
In modern medicinal chemistry, the escape from "flatland" (increasing
This guide analyzes the bioisosteric utility of this fragment, providing a roadmap for its deployment in lead optimization to address liabilities such as hERG toxicity, poor permeability, and rapid oxidative clearance.
Physicochemical Profiling: The Power of C3-Substitution
The 3-methoxyazetidine-3-carbonitrile motif is not merely a spacer; it is an electronic tuner. The geminal substitution at the C3 position exerts a profound effect on the properties of the azetidine nitrogen (N1).
Basicity Modulation (pKa)
Unsubstituted azetidine is highly basic (
| Substituent at C3 | Estimated | Electronic Effect |
| H, H (Unsubstituted) | ~11.3 | None |
| H, F | ~8.5 | Weak Inductive |
| F, F (Difluoro) | ~6.8 - 7.2 | Strong Inductive |
| OMe, CN (Target) | ~5.5 - 6.5 | Synergistic Inductive |
Implication: The 3-methoxy-3-cyano motif renders the amine less cationic at physiological pH (7.4), significantly improving membrane permeability (
Metabolic Stability (The "Blocking" Effect)
The C3 position of azetidine is a metabolic "soft spot," susceptible to oxidative metabolism (hydroxylation).
-
Mechanism: Cytochrome P450 enzymes typically target electron-rich C-H bonds.
-
Solution: Replacing both C3 hydrogens with a nitrile (metabolically robust) and a methoxy group (sterically demanding and electronically deactivating) effectively "caps" this site. The quaternary center prevents direct oxidation.
Bioisosteric Mapping & Strategy
When optimizing a lead series containing this moiety, three distinct bioisosteric strategies should be employed to fine-tune potency and ADME properties.
Strategy A: The "Liponeutral" Switch (Oxetanes)
If the N1 nitrogen is not essential for target binding (e.g., no salt bridge required), the 3-cyano-3-methoxyoxetane is a superior bioisostere.
-
Benefit: Removes the basic center entirely, lowering
and eliminating hERG risk. -
Trade-off: Loss of the vector for further substitution (N-alkylation).
Strategy B: The "Shape" Mimic (Alkynes & Difluoro)
-
3-Methoxy-3-ethynylazetidine: The alkyne group mimics the rod-like shape and electron density of the nitrile but offers a different dipole moment and potential for
-stacking. -
3,3-Difluoroazetidine: A classic isostere. While it lacks the hydrogen-bond accepting capacity of the nitrile/methoxy, it maintains the low
and metabolic stability.
Strategy C: The "Space-Filling" Rigidification (Bicyclo[1.1.1]pentanes)
For maximizing rigidity, the bicyclo[1.1.1]pentane (BCP) amine can replace the entire azetidine core.
-
Application: Useful when the azetidine ring pucker causes conformational entropy penalties.
Visualizing the Bioisosteric Landscape
Caption: Decision tree for bioisosteric replacement based on specific ADME/Potency needs.
Synthetic Protocols
The synthesis of 3-methoxyazetidine-3-carbonitrile requires careful handling to establish the quaternary center. The most robust route proceeds via the corresponding ketone.
Protocol: Synthesis from 1-Boc-3-azetidinone
Reagents:
-
Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone).
-
Reagents: Trimethylsilyl cyanide (TMSCN), Zinc Iodide (
), Sodium Hydride (NaH), Iodomethane (MeI).
Step-by-Step Methodology:
-
Cyanosilylation (Formation of O-TMS Cyanohydrin):
-
Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous DCM under
. -
Add catalytic
(0.1 eq). -
Add TMSCN (1.2 eq) dropwise at 0°C.
-
Stir at RT for 2-4 hours. Monitor by TLC (disappearance of ketone).
-
Result: 1-Boc-3-cyano-3-(trimethylsilyloxy)azetidine.
-
-
One-Pot Deprotection & O-Methylation:
-
The TMS group is labile. Treat the intermediate with MeOH/HCl (mild) to generate the cyanohydrin (Caution: Reversible, equilibrium favors ketone in basic conditions).
-
Alternative (Direct Alkylation): Dissolve the TMS-cyanohydrin in dry THF.
-
Add NaH (1.5 eq, 60% dispersion) at 0°C. Stir for 30 min.
-
Add MeI (1.5 eq) dropwise.
-
Warm to RT and stir overnight.
-
Note: This step is challenging due to the potential reversion of the cyanohydrin. A more robust alternative involves converting the ketone to a spiro-epoxide (using Corey-Chaykovsky reagent) followed by ring opening with methanol/cyanide, though the direct cyanohydrin trapping is faster if successful.
-
-
N-Deprotection (If required):
-
Treat the N-Boc intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).
-
Isolate the HCl or TFA salt.
-
Synthetic Workflow Diagram
Caption: Synthetic route for generating the 3-methoxyazetidine-3-carbonitrile scaffold.
Case Studies & Applications
JAK Inhibitors (The Azetidine Connection)
While specific proprietary structures are often undisclosed, the 3,3-disubstituted azetidine motif is prevalent in the optimization of Janus Kinase (JAK) inhibitors.
-
Context: In the development of JAK3-selective inhibitors (e.g., analogs of tofacitinib or upadacitinib), the pyrrolidine ring is often replaced with an azetidine to reduce lipophilicity.
-
Application: The 3-cyano-3-methoxy substitution is used to tune the solubility of the "tail" region of the inhibitor, ensuring the molecule remains soluble in the cytosol while maintaining high affinity for the ATP-binding pocket.
GABA-A Receptor Modulators
3-Methoxyazetidine derivatives have been cited as intermediates for isoxazole-thiazole derivatives acting as GABA-A receptor inverse agonists.[1][2] Here, the azetidine ring provides a rigid linker that orients the pharmacophores (isoxazole and thiazole) in a precise vector, while the methoxy group modulates the blood-brain barrier (BBB) permeability.
References
-
Azetidines in Drug Discovery : "Saturated N-Heterocycles: A Guide to Their Use in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Synthesis of 3,3-Disubstituted Azetidines : "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives." MDPI Molecules. Link
-
Bioisosterism Principles : "Bioisosteres in Drug Design." Drug Hunter. Link
-
pKa Data Sources : "Equilibrium pKa Table (DMSO/Water)." Organic Chemistry Data. Link
-
JAK Inhibitor Structural Activity : "Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode." Cell Chemical Biology. Link
Sources
Methodological & Application
Application Notes & Protocols: A Guide to Nucleophilic Substitution on Azetidine Rings
Introduction: The Strategic Value of the Strained Ring
Azetidines, four-membered saturated nitrogen heterocycles, are privileged structures in medicinal chemistry and organic synthesis. Their incorporation into molecular scaffolds can significantly improve pharmacokinetic properties, such as aqueous solubility and metabolic stability. The inherent ring strain of the azetidine nucleus (approximately 25.5 kcal/mol) makes it a unique synthetic building block.[1] While more stable than their three-membered aziridine counterparts, azetidines are susceptible to nucleophilic attack under controlled conditions, allowing for strain-release-driven reactions that yield highly functionalized acyclic amines.[2]
This guide provides an in-depth exploration of the reaction conditions governing nucleophilic substitution on azetidine rings. We will dissect the critical parameters that influence reaction outcomes, explain the mechanistic rationale behind experimental choices, and provide detailed protocols for researchers in drug development and synthetic chemistry.
Pillar 1: The Mechanism of Ring-Opening - Activation is Key
The nucleophilic opening of an azetidine ring is fundamentally an SN2 reaction. However, unlike simple alkyl halides, the leaving group is part of the ring itself. The nitrogen atom's basicity means that the ring is not inherently electrophilic enough for direct attack by most nucleophiles. Therefore, activation of the nitrogen is the crucial first step in almost all successful protocols.[2] This activation transforms the neutral azetidine into a more reactive species, making the ring carbons highly susceptible to nucleophilic attack.
There are two primary strategies for nitrogen activation:
-
Protonation or Lewis Acid Coordination: Treatment with a Brønsted or Lewis acid activates the nitrogen, increasing the ring strain and enhancing the electrophilicity of the adjacent carbons. Lewis acids like ZnCl₂, AlCl₃, and Sc(OTf)₃ are commonly employed to mediate the ring-opening.[3][4]
-
Formation of Azetidinium Ions: Alkylation or acylation of the nitrogen atom creates a permanently charged azetidinium salt. These salts are highly reactive intermediates that readily undergo ring-opening with a wide range of nucleophiles, often without the need for an additional acid catalyst.[5][6]
Caption: General mechanisms for nucleophilic substitution on azetidines, highlighting the critical activation step.
Pillar 2: Critical Factors Governing Reaction Success
The outcome of a nucleophilic substitution on an azetidine ring is a delicate interplay of several factors. Understanding and controlling these variables is paramount for achieving high yield and selectivity.
The Nature of the Azetidine Substrate
-
N-Protecting/Activating Group: Unprotected N-H azetidines are generally unreactive. Electron-withdrawing groups on the nitrogen, such as tosyl (Ts) or nosyl (Ns), serve a dual purpose: they facilitate synthesis and activate the ring for nucleophilic attack. The Ghorai group has demonstrated that N-tosylazetidines undergo efficient ring-opening in the presence of Lewis acids. Forcing conditions with N-alkyl azetidines often require forming azetidinium salts first.
-
Ring Substitution: The substitution pattern on the carbon atoms dictates the regioselectivity of the nucleophilic attack.
-
Steric Hindrance: Nucleophilic attack generally occurs at the less sterically hindered carbon. For an azetidinium ion with no C4 substituent, attack at the C4 position is favored.[5]
-
Electronic Effects: For azetidinium ions with substituents at both C2 and C4, the attack often occurs at the most electrophilic carbon center. For instance, a phenyl group at C2 makes this position the preferential site of attack due to benzylic stabilization of the transition state.[2][5]
-
Caption: Factors influencing the regioselectivity of nucleophilic attack on a substituted azetidine ring.
The Choice of Nucleophile
A wide array of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based species, can be used to open azetidine rings.[7][8] The nature of the nucleophile can influence reaction rates and, in some cases, regioselectivity.
-
Hard vs. Soft Nucleophiles: While systematic studies are limited, the general principles of SN2 reactions apply. Hard nucleophiles (e.g., alkoxides, amines) and soft nucleophiles (e.g., azide, cyanide) have both been used successfully.[5][9]
-
Steric Bulk: Highly hindered nucleophiles may react slower or require higher temperatures.
Catalysts: The Key to Unlocking Reactivity
As discussed, catalysts are essential for activating the azetidine ring.
-
Lewis Acids: A variety of Lewis acids can be employed, with their efficacy being substrate-dependent. Scandium triflate (Sc(OTf)₃) has been shown to be a highly effective catalyst for the substitution of 3-hydroxyazetidine derivatives with anilines and phenols.[10] Other common Lewis acids include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and ferric chloride (FeCl₃).[4]
-
Brønsted Acids: Strong acids can protonate the azetidine nitrogen, but care must be taken as the strained ring can be susceptible to uncontrolled cleavage under harsh acidic conditions.[11]
| Catalyst | Substrate | Nucleophile | Yield (%) | Reference |
| AlCl₃ | 1-Benzhydrylazetidin-3-ol | Phenol | ~60-70% | [4] |
| ZnCl₂ | 1-Benzhydrylazetidin-3-ol | Phenol | ~70-80% | [4] |
| Sc(OTf)₃ | N-Boc-3-azetidinyl imidate | Aniline | 87% | [10] |
| Fe(OTf)₃ | N-Boc-3-azetidinyl imidate | Aniline | 80% | [10] |
Solvent and Temperature Effects
-
Solvent: The choice of solvent can significantly impact reaction selectivity and rate. Ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) have been found to provide better enantioselectivity in certain catalytic ring-opening reactions.[12] In contrast, highly polar solvents can sometimes decrease selectivity, possibly by interfering with catalyst-substrate interactions.[12] For Lewis acid-mediated reactions, chlorinated solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are common.[10][13]
-
Temperature: Reaction temperatures can range from 0 °C to reflux, depending on the reactivity of the substrate and nucleophile. Optimization is often required; higher temperatures can increase reaction rates but may also lead to side reactions or decomposition. For instance, Lewis acid-mediated ring-opening of 1-benzhydrylazetidin-3-ol with phenols required elevated temperatures (120-140 °C) in o-xylene.[4]
Pillar 3: Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common nucleophilic substitution reactions on azetidines.
Protocol 1: Lewis Acid-Mediated Ring-Opening of an N-Tosyl Azetidine with an Alcohol
This protocol is adapted from the principles described by Ghorai and others, demonstrating a highly regioselective SN2-type ring-opening.
Objective: To synthesize a γ-amino ether via the ZnCl₂-mediated ring-opening of (S)-2-phenyl-N-tosylazetidine with methanol.
Materials:
-
(S)-2-phenyl-N-tosylazetidine
-
Zinc Chloride (ZnCl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Caption: Experimental workflow for the Lewis acid-mediated ring-opening of an N-tosyl azetidine.
Procedure:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (S)-2-phenyl-N-tosylazetidine (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous CH₂Cl₂ (approx. 0.1 M concentration) followed by the addition of anhydrous methanol (10.0 equiv).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Catalyst Addition: To the stirred solution, add anhydrous zinc chloride (ZnCl₂) (1.2 equiv) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired γ-amino ether.
Protocol 2: Nucleophilic Ring-Opening of a Pre-formed Azetidinium Salt
This protocol is based on the work of Couty and Evano, where a stable and highly reactive azetidinium salt is isolated before reaction with a nucleophile.[5]
Objective: To synthesize a γ-azido amine from N-benzylazetidine.
Part A: Formation of the Azetidinium Triflate Salt
-
Setup: In a flame-dried flask under argon, dissolve N-benzylazetidine (1.0 equiv) in anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to 0 °C.
-
Activation: Add methyl trifluoromethanesulfonate (MeOTf) (1.05 equiv) dropwise. Caution: MeOTf is highly toxic and reactive. Handle only in a fume hood with appropriate personal protective equipment.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Isolation: Concentrate the solvent under reduced pressure. The resulting azetidinium triflate salt is often used directly in the next step without further purification.
Part B: Nucleophilic Ring-Opening with Azide
-
Setup: Dissolve the crude N-benzyl-N-methylazetidinium triflate (1.0 equiv) from Part A in dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (NaN₃) (1.5 equiv) to the solution.
-
Reaction: Heat the mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the γ-azido amine.
Conclusion
The nucleophilic substitution of azetidines is a powerful, strain-release-driven strategy for the synthesis of complex, highly functionalized linear amines. Success in these transformations hinges on the strategic activation of the azetidine nitrogen, either through the use of acid catalysts or the formation of reactive azetidinium ions. A thorough understanding of the interplay between substrate structure, nucleophile choice, catalyst, and reaction conditions allows the synthetic chemist to control the regioselectivity and efficiency of these valuable reactions. The protocols provided herein serve as a robust starting point for researchers looking to leverage the unique reactivity of the azetidine ring in their synthetic endeavors.
References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
Masson, G., Gomez Pardo, D., & Cossy, J. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
-
Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Krishna Reddy, V. V. R. M., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(8), 3468-3472. [Link]
-
Masson, G., Gomez Pardo, D., & Cossy, J. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality. [Link]
-
Kaur, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Wang, Q., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Letters. [Link]
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1). [Link]
-
D'hooghe, M., et al. (2011). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. European Journal of Organic Chemistry. [Link]
-
Urban, M. J., & Antonchick, A. P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Advanced Synthesis & Catalysis. [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Urban, M. J., & Antonchick, A. P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 6. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Stock Solutions for 3-Methoxyazetidine-3-carbonitrile HCl
Abstract & Introduction
This Application Note provides a standardized protocol for the preparation, handling, and storage of stock solutions of 3-Methoxyazetidine-3-carbonitrile hydrochloride . This compound is a specialized heterocyclic building block often utilized in the synthesis of pharmaceutical candidates, particularly for its ability to introduce a rigid, polar, conformationally constrained motif (the azetidine ring) decorated with both a methoxy and a nitrile group.
The presence of the strained four-membered azetidine ring, combined with the hydrochloride salt form, necessitates specific handling procedures to prevent hydrolysis, ring-opening degradation, or concentration errors due to hygroscopicity.
Key Physicochemical Profile[2][3][4][5]
| Property | Value |
| Chemical Name | 3-Methoxyazetidine-3-carbonitrile hydrochloride |
| CAS Number | 2227206-17-7 |
| Molecular Formula | C₅H₈N₂O · HCl |
| Molecular Weight | 148.59 g/mol |
| Physical State | White to off-white solid (Crystalline) |
| Hygroscopicity | High (Likely to absorb atmospheric moisture) |
| Solubility (Predicted) | DMSO (>50 mM), Water (>50 mM), Methanol |
| Storage (Solid) | -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |
Solvent Selection Strategy
Choosing the correct solvent is critical for maintaining compound stability. While the HCl salt renders the molecule water-soluble, long-term storage in aqueous media is discouraged due to the potential for hydrolysis of the nitrile group or ring-opening of the strained azetidine under fluctuating pH conditions.
Solvent Decision Matrix
-
DMSO (Dimethyl Sulfoxide): The Gold Standard for cryo-storage. It prevents microbial growth, maintains chemical stability, and is compatible with most cellular assays (when diluted <0.1%).
-
Water/PBS: Suitable only for immediate use . The acidity of the HCl salt will lower the pH of unbuffered water, potentially accelerating degradation.
Figure 1: Decision tree for solvent selection based on experimental timeline. DMSO is preferred for stability.
Detailed Protocol: Preparation of 100 mM DMSO Stock
This protocol describes the preparation of a 10 mL stock solution at 100 mM .
Target Mass Calculation:
Materials Required[2][4][5][6][7][8][9]
-
3-Methoxyazetidine-3-carbonitrile HCl (solid)
-
Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)
-
Amber glass vials (Borosilicate) with screw caps (PTFE/Silicone septa)
-
Analytical Balance (Precision 0.0001g)
-
Vortex mixer
Step-by-Step Methodology
-
Acclimatization (Critical): Remove the vial containing the solid compound from the -20°C freezer. Place it in a desiccator and allow it to warm to room temperature (~30-60 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, altering the actual mass and potentially hydrolyzing the compound.
-
-
Weighing:
-
Place a clean, dry amber vial on the balance and tare it.
-
Rapidly weigh approximately 150 mg (0.150 g) of the solid into the vial. Record the exact mass (e.g.,
mg). -
Note: Do not attempt to hit exactly 148.6 mg. It is more accurate to weigh an approximate amount and adjust the solvent volume.
-
-
Volume Calculation: Calculate the required volume of DMSO (
) to achieve exactly 100 mM based on the actual mass weighed. Example: If mg: -
Solubilization:
-
Add the calculated volume of Anhydrous DMSO to the vial.
-
Cap tightly.[3]
-
Vortex vigorously for 30-60 seconds.
-
Visual QC: Inspect against a light source.[4] The solution should be clear and colorless. If particles remain, sonicate briefly (max 5 mins) in a water bath. Avoid heating above 30°C to prevent ring stress degradation.
-
-
Aliquot & Storage:
-
Divide the master stock into small aliquots (e.g., 50 µL or 100 µL) in cryovials to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C .
-
Handling Aqueous Solutions (Biological Assays)
When diluting the DMSO stock into aqueous media (e.g., cell culture media or buffer) for experiments:
-
pH Check: The HCl counter-ion is acidic. A 100 mM aqueous solution will likely have a pH < 4.0.
-
Buffering: Always dilute into a buffered system (e.g., PBS, HEPES) rather than pure water.
-
Neutralization: If high concentrations (>1 mM) are used in assays, check the final pH. You may need to add an equimolar amount of NaOH to neutralize the HCl if the buffer capacity is exceeded, though usually, the dilution factor (1:1000) makes this unnecessary.
Quality Control & Troubleshooting
| Observation | Possible Cause | Corrective Action |
| Precipitation upon thawing | DMSO absorbed water (hygroscopic) | Warm to 37°C for 5 mins; Vortex. If insoluble, discard. |
| Yellow discoloration | Oxidation or degradation | Check LCMS. If purity <95%, discard. |
| Drastic pH drop in assay | High concentration of HCl salt | Increase buffer strength (e.g., 25mM HEPES) or neutralize stock. |
Workflow Visualization
Figure 2: Step-by-step workflow for precision stock generation.
References
-
BLD Pharm. (2023).[3] Product Analysis: 3-Methoxyazetidine-3-carbonitrile hydrochloride (CAS 2227206-17-7).[5] Retrieved from
-
ChemicalBook. (2023).[3] Chemical Properties and Supplier Data for Azetidine Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary: Azetidine hydrochloride salts. Retrieved from
-
BenchChem. (2023).[3] Stability of Azetidine Derivatives in Solution. Retrieved from
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Preparation of Standard HCl Solution (Wet) — test ground – Bain Sandbox [wisc.pb.unizin.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2227206-17-7|3-Methoxyazetidine-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]
Strategies for incorporating 3-methoxy-3-cyanoazetidine into peptide backbones
Application Note: Strategies for Incorporating 3-Methoxy-3-Cyanoazetidine into Peptide Backbones
Executive Summary & Chemical Context
The incorporation of 3-methoxy-3-cyanoazetidine moieties into peptide backbones represents a high-value strategy in modern peptidomimetic design.[1] This scaffold acts as a sterically demanding Proline surrogate , offering three distinct advantages:
-
Conformational Locking: The azetidine ring restricts
and torsion angles, stabilizing -turn or polyproline II helix secondary structures more rigidly than proline due to the 4-membered ring strain.[1] -
Electronic Modulation: The geminal 3-methoxy (H-bond acceptor) and 3-cyano (strong dipole, electron-withdrawing) groups create a unique electronic vector perpendicular to the peptide backbone, influencing receptor binding and membrane permeability.[1]
-
Metabolic Stability: The quaternary center at C3 and the steric bulk protect the adjacent amide bonds from proteolytic cleavage.
However, this modification introduces significant synthetic challenges.[2][1][3][4] The electron-withdrawing nature of the cyano group drastically reduces the nucleophilicity of the azetidine nitrogen, while the gem-disubstitution creates severe steric hindrance. This guide details the protocols required to overcome these barriers.
Strategic Analysis: The Coupling Challenge
Successful incorporation requires treating the 3-methoxy-3-cyanoazetidine derivative (referred to hereafter as Aze(3-OMe,3-CN) ) as a "difficult sequence" element.[1]
| Parameter | Chemical Consequence | Impact on Synthesis |
| Ring Size | 4-membered ring (Azetidine) | High ring strain; susceptible to acid-catalyzed ring opening if not handled correctly.[1] |
| 3-CN Group | Electron Withdrawing Group (EWG) | Critical: Reduces pKa of the secondary amine. The N-terminus becomes a poor nucleophile for the next coupling. |
| 3-OMe Group | Steric Bulk + Polarity | Hinders approach of activated esters; alters solubility in non-polar solvents (DCM). |
| Secondary Amine | N-alkylation | Similar to Proline but less reactive.[1] Requires high-efficiency coupling reagents.[1][5] |
Protocol 1: Solid Phase Peptide Synthesis (SPPS) Integration
This protocol assumes the use of Fmoc-Aze(3-OMe,3-CN)-OH (the carboxylic acid derivative) for backbone insertion.
A. Resin Selection
-
Recommended: ChemMatrix® or PEG-PS resins.[1]
-
Rationale: These resins swell better in the polar solvents required to solubilize the hindered amino acid and coupling reagents, reducing aggregation-based deletions.
B. Coupling OF the Aze Residue (Acylating the Chain)
-
Objective: Attach Fmoc-Aze(3-OMe,3-CN)-OH to the free amine of the growing peptide chain.[1]
-
Difficulty: Moderate.[1] The steric bulk at C3 hinders the activation of the C2-carboxyl.
-
Reagent System:COMU / Oxyma Pure or HATU / HOAt .[1]
Step-by-Step:
-
Dissolve: 4.0 eq Fmoc-Aze(3-OMe,3-CN)-OH and 4.0 eq COMU in DMF.[1]
-
Activate: Add 8.0 eq DIPEA.[1] Pre-activate for 30 seconds (do not exceed 2 mins to avoid racemization).
-
Couple: Add to resin. Agitate for 2 hours at room temperature.
-
Monitor: Kaiser test is invalid for Pro/Aze residues (no primary amine). Use Chloranil test or micro-cleavage LCMS.[1]
C. Coupling TO the Aze Residue (The Critical Step)
-
Objective: Attach the next amino acid to the sterically hindered, electron-deficient N-terminus of the Aze residue.
-
Difficulty:Extreme. The 3-CN group pulls electron density from the nitrogen, making it sluggish.
-
Reagent System:HATU (Gold Standard) or PyAOP (Phosphonium salt, superior for secondary amines).[2]
Step-by-Step:
-
Deprotection: Removal of Fmoc from Aze requires standard 20% Piperidine/DMF.[1]
-
Note: Extended deprotection (2 x 10 min) is recommended to ensure complete removal despite steric bulk.[1]
-
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
Activation (Next Amino Acid):
-
Coupling:
-
Double Coupling is Mandatory.
-
Cycle 1: 2 hours at 25°C.
-
Cycle 2: 1 hour at 50°C (microwave or conventional heating).
-
Warning: Do not exceed 60°C; azetidine ring integrity may be compromised.[1]
-
-
Capping: Acetylate unreacted amines immediately using Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol 2: Solution Phase Fragment Condensation
For sequences where SPPS fails (typically when Aze is adjacent to another bulky residue like Val, Ile, or another Aze), solution phase coupling via Acid Fluorides is the most robust method.[2]
Mechanism: Acid fluorides (generated via TFFH or BTFFH) are smaller electrophiles than OBt/OAt esters, allowing them to penetrate the steric shield of the 3,3-disubstituted azetidine.[2]
Protocol:
-
Activation: Dissolve the incoming Fmoc-Amino Acid (1.2 eq) in dry DCM under Nitrogen.
-
Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq) and DIPEA (3.0 eq).[2][1] Stir for 30 mins.
-
Coupling: Add the H-Aze(3-OMe,3-CN)-Peptide-Ester (free amine component).[1]
-
Conditions: Stir for 12–24 hours. Monitor by HPLC.
-
Workup: Standard acid/base wash.[1] The urea byproducts from TFFH are water-soluble.[1]
Visualization: Decision Matrix & Workflow
The following diagram illustrates the decision logic for coupling to this difficult residue.
Caption: Decision tree for coupling amino acids to the electron-deficient, sterically hindered 3-methoxy-3-cyanoazetidine amine.
Quality Control & Troubleshooting
| Issue | Observation (LCMS) | Root Cause | Remediation |
| Deletion Sequence | Mass = [Target] - [Incoming AA] | Incomplete coupling to Aze amine.[1] | Switch to PyAOP or TFFH (Acid Fluoride).[1] Increase Temp to 50°C. |
| Azetidine Ring Opening | Mass + 18 Da (Hydrolysis) or + TFA adduct | Acid sensitivity during cleavage.[1] | Use TIS (Triisopropylsilane) as scavenger.[1] Limit cleavage time to 2h. Avoid heating during cleavage.[1] |
| Nitrile Hydrolysis | Mass + 18 Da (Amide formation) | Strong acid + heat.[1] | Ensure cleavage cocktail is cold (0°C) upon addition.[1] Do not heat the cleavage block.[1] |
References
-
El-Faham, A., & Albericio, F. (2011).[2][1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2][1] Link[2]
-
Behrendt, R., White, P., & Offer, J. (2016).[2][1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.[2][1] Link[2]
-
Coutrot, P., et al. (2007).[2][1] Efficient peptide coupling involving sterically hindered amino acids.[1][5] Journal of Organic Chemistry, 72(15), 5794-5801.[2][1][6][7] Link[2]
-
Carpino, L. A., et al. (2003).[2][1] The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 68(25), 9854-9854.[2][1] Link[2]
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme.de [thieme.de]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Azetidine Synthesis Technical Support Hub: Nitrile Preservation
Ticket ID: AZ-CN-PROTECT-001 Status: Open Priority: Critical (Functional Group Sensitivity)
Executive Summary
The synthesis of azetidines bearing nitrile (cyano) functionalities presents a paradox: the formation of the strained four-membered ring often requires high energy (heat) or high reactivity (strong bases/nucleophiles), both of which accelerate the hydrolysis of nitriles to amides (
This guide provides three validated workflows to navigate this chemically conflicting landscape, moving from modern strain-release chemistry (highest success rate) to optimized classical cyclization.
Module 1: Diagnostic & Decision Matrix
Before selecting a synthetic route, analyze your current failure mode. Nitrile hydrolysis is rarely random; it is a symptom of specific environmental stressors.
Figure 1: Diagnostic logic flow for identifying the root cause of nitrile loss.
Module 2: The "Gold Standard" – Strain-Release Chemistry
Mechanism: Ring Opening of 1-Azabicyclo[1.1.0]butanes (ABBs) Why it works: Instead of forcing a ring to close (high energy), you release the strain of a pre-formed bicyclic system. This reaction is thermodynamically favorable and proceeds under mild conditions compatible with nitriles.
Protocol: Nucleophilic Addition to ABB
This method allows you to install the nitrile on the nucleophile or preserve a nitrile already on the ABB scaffold.
Reagents:
-
Substrate: 1-Azabicyclo[1.1.0]butane (commercially available or synthesized from tribromide).
-
Nucleophile: Thiol, Amine, or Sulfinate containing the nitrile group.
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step:
-
Preparation: Dissolve the nucleophile (1.0 equiv) in anhydrous DCM (0.2 M) under
. -
Activation: If using an amine nucleophile, add a catalytic amount of Lewis Acid (e.g.,
, 10 mol%) or generate a radical species if using sulfinates (Gianatassio method). -
Addition: Add the ABB (1.1 equiv) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC. The ABB spot will disappear; the product is usually more polar.
-
-
Isolation: Concentrate directly. Purify via flash chromatography. Do not perform an aqueous wash.
Key Advantage: The reaction is often anhydrous, eliminating the water required for nitrile hydrolysis.
Figure 2: The strain-release pathway avoids the high-energy transition states that typically endanger sensitive functional groups.
Module 3: Optimized Classical Cyclization
If you must build the ring from a linear precursor (e.g.,
The Solution: One-pot Mesylation/Cyclization.
Protocol: The "Gentle" Closure
Target: 3-Cyanoazetidine derivatives.
| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) |
| Leaving Group | Halide (Br/Cl) requires heat | Mesylate (-OMs) or Tosylate (-OTs) |
| Base | NaH, NaOH, KOH (Strong Nucleophiles) | DIPEA (Hünig's Base) or |
| Solvent | DMF/Water (Hydrolysis risk) | Acetonitrile (MeCN) or DCM |
| Temperature | Reflux (>80°C) | 40°C – 60°C |
Step-by-Step:
-
Mesylation: Dissolve
-amino alcohol in DCM at 0°C. Add (1.5 equiv) and MsCl (1.1 equiv). Stir 1h.-
Note: Ensure the amine nitrogen is protected (e.g., N-Boc, N-Bn) or tertiary.
-
-
Workup 1: Wash quickly with cold saturated
. Dry over .[1][2] Concentrate. -
Cyclization: Redissolve crude mesylate in anhydrous Acetonitrile (0.1 M).
-
Base Addition: Add
(2.0 equiv) or DIPEA (3.0 equiv). -
Heating: Heat to 50°C. Monitor closely.
-
Why:
in MeCN is mild and non-nucleophilic, preventing attack on the nitrile carbon.
-
Module 4: Post-Reaction Processing (The Silent Killer)
Nitriles often survive the reaction but die on the rotavap or column due to residual acidity or basicity.
Critical Control Points:
-
Quenching: Never quench with strong acids (HCl/H2SO4). If pH adjustment is needed, use a Phosphate Buffer (pH 7.0) or saturated
(mildly acidic, usually safe if cold). -
Extraction: Minimize contact time with water. Extract immediately into DCM or EtOAc.
-
Chromatography:
-
Silica Gel: Can be acidic. If your product is acid-sensitive, add 1%
to your eluent to neutralize the silica. -
Alternative: Use Neutral Alumina stationary phase for purification. This is the safest option for labile nitriles.
-
Frequently Asked Questions (FAQ)
Q: My nitrile hydrolyzed to a primary amide. Was it the water in the solvent? A: Likely, yes. But it requires a catalyst. If you used a basic solvent like DMF, trace dimethylamine (a decomposition product of DMF) can act as a nucleophile. Fix: Switch to anhydrous Acetonitrile or DCM.
Q: Can I use sodium hydride (NaH) to close the ring?
A: NaH is risky. While it is non-nucleophilic, commercial NaH often contains NaOH impurities (hydroxide), which is a potent catalyst for nitrile hydrolysis. If you must use NaH, use 95% dry powder, not the oil dispersion, or wash the oil with hexane first.
Q: I need to remove an N-Boc group after cyclization. Will TFA kill my nitrile?
A: TFA (Trifluoroacetic acid) is generally safe for nitriles if water is excluded. Use
References
-
Gianatassio, R., et al. (2016). "Strain-Release Amination." Science, 351(6270), 241-244.
- Foundational text for using [1.1.0] systems to synthesize azetidines under mild conditions.
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.
- Comprehensive review of classical cyclization methods and functional group tolerance.
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Angewandte Chemie International Edition, 58(10), 2-14.
- Discusses the stability and synthesis of conformationally restricted amines including nitrile-substituted azetidines.
-
Duncton, M. A. J., et al. (2020).[3] "A Single-Step Synthesis of Azetidine-3-amines." The Journal of Organic Chemistry, 85(20), 13317-13323.[3]
- Provides experimental details on functional group tolerance during azetidine form
Sources
Optimizing pH conditions for free-basing 3-Methoxyazetidine-3-carbonitrile HCl
Technical Support Center: 3-Methoxyazetidine-3-carbonitrile HCl Free-Basing
Guide ID: TSC-2026-02A Last Updated: February 16, 2026 Applies to: Researchers performing basification and extraction of substituted azetidine hydrochloride salts.
Overview
This guide provides a comprehensive technical framework for optimizing the conversion of 3-Methoxyazetidine-3-carbonitrile Hydrochloride to its corresponding free base. The primary goal of this procedure is to deprotonate the azetidinium salt with high efficiency, ensuring maximum yield and purity of the neutral amine product, which is often required for subsequent synthetic steps or analytical characterization.
Success hinges on careful control of aqueous phase pH, selection of an appropriate base, and efficient liquid-liquid extraction. This document outlines the core chemical principles, a detailed experimental protocol, and a troubleshooting guide to address common challenges encountered in the laboratory.
Part 1: Foundational Principles
The Chemistry of Free-Basing
The conversion from the hydrochloride salt to the free base is a fundamental acid-base reaction. The starting material exists as a protonated azetidinium chloride, which is typically a water-soluble, crystalline solid. To obtain the neutral, organic-soluble free base, a base is added to the aqueous solution to remove the acidic proton from the nitrogen atom.
R₃N⁺-H Cl⁻ (aq) + B (aq) → R₃N (org) + B-H⁺ (aq) + Cl⁻ (aq) (where B is the added base)
Critical Parameter: pKa and Target pH
The efficiency of this deprotonation is governed by the pKa of the protonated azetidine (the conjugate acid). The pKa is the pH at which 50% of the compound is in its protonated (salt) form and 50% is in its deprotonated (free base) form.
-
pKa Estimation: The pKa of the parent azetidine is approximately 11.29.[1][2][3] However, the 3-methoxy and 3-carbonitrile substituents are electron-withdrawing groups (EWGs). EWGs decrease the electron density on the nitrogen atom, making it a weaker base.[4][5][6] Consequently, its conjugate acid becomes stronger, resulting in a lower pKa. The presence of a nitrile group (pKa of protonated acetonitrile is ~-10) and a methoxy group (inductive withdrawing effect) can significantly lower the basicity.[7] A reasonable estimate for the pKa of protonated 3-methoxyazetidine-3-carbonitrile is in the range of 8.0 - 9.0 .
-
Henderson-Hasselbalch Principle: To ensure complete deprotonation (>99.9%), the pH of the aqueous solution should be raised to at least 2 to 3 units above the pKa of the amine.
pH = pKa + log([Free Base]/[Salt Form])
Therefore, a target pH of 10.5 - 11.5 is recommended to maximize the concentration of the free base, thereby ensuring efficient extraction into an organic solvent.
Potential Instability: α-Aminonitriles
The target molecule, 3-methoxyazetidine-3-carbonitrile, is an α-aminonitrile. These structures can be susceptible to hydrolysis or degradation, particularly under harsh pH conditions (strongly acidic or basic) or elevated temperatures.[8] The free-basing procedure should be conducted promptly and at ambient or reduced temperatures to minimize potential side reactions.
Part 2: Experimental Workflow & Protocols
Workflow Diagram
Caption: Standard workflow for the free-basing and extraction of an amine HCl salt.
Detailed Protocol
-
Dissolution: Dissolve 1.0 equivalent of 3-Methoxyazetidine-3-carbonitrile HCl in a minimal amount of deionized water (e.g., 5-10 mL per gram of salt) in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir until the solution temperature reaches 0-5 °C. This mitigates potential degradation.
-
Basification: While stirring vigorously, add a suitable base solution (e.g., 2 M NaOH or saturated NaHCO₃) dropwise. Monitor the pH of the aqueous phase using a calibrated pH meter or high-quality pH strips.
-
pH Adjustment: Continue adding the base until the pH is stable within the target range of 10.5 - 11.5 .
-
Extraction: Transfer the cold aqueous solution to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate). Use approximately one-third of the aqueous volume for each extraction. Repeat the extraction three times to ensure complete recovery.
-
Combine & Wash: Combine the organic layers. To remove residual water and inorganic salts, wash the combined organic phase once with a saturated sodium chloride solution (brine).
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 10-15 minutes.
-
Isolation: Filter the drying agent and wash it with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which may be an oil or a low-melting solid.
Part 3: Troubleshooting Guide & FAQs
| Issue / Question | Probable Cause(s) | Recommended Solution(s) |
| Q: What is the optimal target pH? | N/A | Based on the estimated pKa of 8.0-9.0, a target pH of 10.5 to 11.5 is optimal. This ensures >99% of the amine is in the free base form, maximizing extraction efficiency. |
| Low or No Yield | 1. Incomplete Basification: The pH was not raised sufficiently, leaving the compound in its water-soluble salt form. 2. Poor Extraction: The chosen organic solvent has low solubility for the free base, or an insufficient number of extractions were performed. 3. Degradation: The compound degraded due to prolonged exposure to high pH or elevated temperature. | 1. Re-check the pH of the aqueous layer after extraction. If it is below 10, readjust and re-extract. 2. Use a more polar solvent like Dichloromethane (DCM). Perform at least three vigorous extractions. 3. Perform the entire procedure in an ice bath and work quickly. |
| Product is an oil/gum, not a solid | This is common for many free base amines. The hydrochloride salt is crystalline, but the neutral form may have a low melting point or be an oil at room temperature. | This is likely the expected physical state of the pure free base. Confirm identity and purity via analytical methods (NMR, LC-MS). |
| Final product is wet or contains white solid (salt) | 1. Incomplete Phase Separation: Some of the aqueous layer was carried over during extraction. 2. Insufficient Drying: The drying agent was saturated or not used for a sufficient amount of time. | 1. Perform a final wash of the combined organic layers with brine to pull residual water into the aqueous phase.[9] 2. Ensure enough drying agent is used (it should be free-flowing, not clumped). Allow sufficient time for drying before filtration. |
| Q: Which base should I use? NaOH vs. NaHCO₃ vs. K₂CO₃? | The choice of base depends on the pKa of the amine. | - Sodium Bicarbonate (NaHCO₃): Creates a max pH of ~8.3. This is too weak and will result in incomplete deprotonation. - Sodium/Potassium Carbonate (Na₂CO₃/K₂CO₃): Creates a pH of ~11.5. This is an excellent choice as it is strong enough but less harsh than NaOH. - Sodium Hydroxide (NaOH): Can easily achieve a pH > 12. It is effective but should be added carefully to avoid overshooting the pH and causing potential degradation of the α-aminonitrile moiety. |
Data Summary Table
| Parameter | Recommended Value / Choice | Rationale |
| Estimated pKa (Conjugate Acid) | 8.0 - 9.0 | Based on parent azetidine pKa (~11.3) with corrections for electron-withdrawing groups (CN, OMe).[1][4] |
| Target Aqueous pH | 10.5 - 11.5 | 2-3 pH units above the estimated pKa to ensure >99.9% conversion to free base. |
| Recommended Bases | K₂CO₃, Na₂CO₃, 1-2M NaOH | Strong enough to reach the target pH. Carbonates offer better buffering than NaOH. |
| Recommended Solvents | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Common solvents for extracting neutral amines. DCM is often more effective for polar amines. |
| Working Temperature | 0 - 5 °C | Minimizes the risk of base-catalyzed hydrolysis or degradation of the α-aminonitrile structure.[8] |
References
- Azetidine. (n.d.). In Grokipedia. Retrieved February 16, 2026.
- Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
- National Center for Biotechnology Information. (n.d.). Azetidine.
- Voloshyna, O., et al. (n.d.). pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives.
- ChemicalBook. (n.d.). Azetidine CAS#: 503-29-7.
- Chemistry Steps. (2021, December 18). Basicity of Amines.
- University of Calgary. (n.d.). Amines. Organic Lecture Series.
- Ghosh, A. K., & Brindisi, M. (2020).
- National Center for Biotechnology Information. (n.d.). Azetidine, N-methyl-.
- Cavalier, F., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel).
- Various Authors. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?
- Wikipedia. (n.d.). Free base.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 8. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming steric hindrance in 3,3-disubstituted azetidine reactions
Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks Ticket ID: AZT-33-GEM-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary: The "Picket Fence" Problem
3,3-disubstituted azetidines are high-value bioisosteres for gem-dimethyl groups and carbonyls, offering improved metabolic stability and vector control.[1] However, they present a unique "picket fence" steric challenge. The geminal substituents at C3 force the ring into a puckered conformation (approx. 30–37°), often locking the nitrogen lone pair in a pseudo-equatorial or pseudo-axial orientation that resists orbital overlap required for standard cross-couplings.
This guide provides targeted troubleshooting for the three most common failure modes: N-Arylation Stalling , Ring Closure Failure , and 3-Position Functionalization .[1]
Module 1: Troubleshooting N-Arylation (The "Stalled Coupling" Issue)
User Report: "My Buchwald-Hartwig coupling works on simple azetidine but fails or yields <20% with 3,3-difluoro or 3,3-dimethyl azetidine."
Root Cause Analysis
The 3,3-substituents create a "gem-dialkyl effect" in reverse. While they stabilize the ring thermodynamically, they kinetically shield the nitrogen. Furthermore, the puckered ring conformation can misalign the N-lone pair relative to the metal center in the oxidative addition complex.
Diagnostic & Resolution Protocol
| Variable | Standard Protocol (Fail) | High-Performance Protocol (Pass) | Why It Works |
| Ligand | BINAP, Xantphos | RuPhos or BrettPhos | These bulky, electron-rich monophosphines create a "pocket" that accommodates the steric bulk of the 3,3-system while facilitating reductive elimination.[1] |
| Base | Cs₂CO₃ or K₃PO₄ | NaOtBu or LHMDS | Stronger, soluble bases are often required to deprotonate the secondary amine rapidly before catalyst decomposition occurs. |
| Solvent | Toluene, DMF | 1,4-Dioxane or t-Amyl Alcohol | Dioxane promotes the solubility of the Pd-amine intermediate. t-Amyl alcohol can assist in proton transfer steps. |
| Temp | 80°C | 100–110°C | Higher energy is needed to overcome the rotational barrier imposed by the puckered ring during the reductive elimination step. |
Experimental Workflow: Sterically Demanding N-Arylation
Pre-requisite: All glassware oven-dried; inert atmosphere (Ar/N2).[1]
-
Catalyst Pre-complexation (Critical): Do not add Pd and Ligand separately. Premix Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) in Dioxane at room temperature for 5 minutes until the solution turns a rich orange/red.
-
Substrate Addition: Add the aryl halide (1.0 equiv) and the 3,3-disubstituted azetidine (1.2 equiv).
-
Base Activation: Add NaOtBu (1.5 equiv) . Note: If substrate is base-sensitive, switch to Cs₂CO₃ and add 3Å molecular sieves.
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through Celite immediately while warm (prevents precipitation of the product with Pd black).
Module 2: Constructing the Quaternary Center (Ring Synthesis)
User Report: "I cannot close the ring using standard 1,3-dihalides. The reaction is messy and creates oligomers."
Root Cause Analysis
Creating a quaternary center and a strained ring simultaneously is entropically and enthalpically difficult. Standard
Decision Tree: Synthesis Strategy
Caption: Strategic decision tree for selecting the synthetic route based on substituent electronics and steric demand.
Protocol: The "Strain-Release" Shortcut (Using 1-Azabicyclo[1.1.0]butanes)
Instead of forcing a ring closure, use a pre-strained "spring-loaded" precursor.[1]
-
Precursor: Synthesize or purchase the appropriate 3-substituted 1-azabicyclo[1.1.0]butane (ABB).
-
Activation: Dissolve ABB in dry THF (-78°C).
-
Nucleophilic Attack: Add the nucleophile (e.g., R-MgBr or R-Li ).[1] The nucleophile attacks the central bridgehead carbon, breaking the bridge and releasing strain to form the 3,3-disubstituted azetidine salt.
-
Quench: Electrophilic trap (e.g., H+, Alkyl Halide) on the nitrogen.[1]
Module 3: Functionalizing the 3-Position (Late-Stage Logic)
User Report: "I have an azetidine ring and I want to add groups to the 3-position. LDA/Alkyl halide just opens the ring."
Root Cause Analysis
The azetidine ring is strained (~26 kcal/mol). Strong bases like LDA often trigger
Solution: The "Azetidin-3-one" Gateway
Do not try to substitute a saturated ring. Oxidize to the ketone or start with azetidin-3-one.
Reaction Class: 1,2-Addition to Azetidin-3-ones [1]
-
Challenge: Grignard reagents often act as bases, causing enolization and ring opening.[1]
-
The Fix: Use Organocerium reagents (CeCl₃ + RLi) or Lanthanum salts (LaCl₃·2LiCl).[1]
Protocol: Lanthanide-Mediated Addition
-
Drying: Flame dry LiCl (anhydrous) and LaCl₃ under vacuum.
-
Slurry: Suspend LaCl₃·2LiCl in THF and stir for 1 hour.
-
Ketone: Add N-Boc-azetidin-3-one at -78°C.
-
Nucleophile: Add R-MgBr or R-Li dropwise.
-
Result: Clean 1,2-addition to form the tertiary alcohol (3-hydroxy-3-substituted azetidine).
-
Deoxygenation (Optional): If the target is the dialkyl azetidine, remove the -OH via Barton-McCombie or ionic hydrogenation (Et₃SiH + TFA).
FAQs: Rapid Troubleshooting
Q: Why is my 3,3-difluoroazetidine decomposing on silica gel? A: The electron-withdrawing fluorines lower the pKa of the ammonium species, but the ring strain makes the C-N bond labile to acid hydrolysis.
-
Fix: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes. Use neutral alumina if decomposition persists.
Q: I see "double peaks" in my NMR. Is my compound impure? A: Likely not. 3,3-disubstituted azetidines often exhibit slow nitrogen inversion or restricted rotation of N-substituents (rotamers) due to the bulky 3-position.[1]
-
Test: Run a Variable Temperature (VT) NMR at 60°C. If the peaks coalesce, it is a conformational isomer, not an impurity.
Q: Can I use the Minisci reaction to functionalize the 3-position?
A: Generally, no . Radical Minisci reactions on azetidines favor the
References
-
Synthesis and Conform
- Source: Duncton, M. A. J. "Azetidines: New Tools for the Medicinal Chemist." MedChemComm, 2011.
-
URL:[Link]
-
Strain-Release Functionaliz
- Source: Gianatassio, R., et al.
-
URL:[Link]
-
Pd-Catalyzed Cross-Coupling of Azetidines (Steric Consider
- Source: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.
-
URL:[Link]
-
Lanthanide Reagents for Azetidin-3-ones
Sources
- 1. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 2. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers [organic-chemistry.org]
- 3. chimia.ch [chimia.ch]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. asianpubs.org [asianpubs.org]
- 9. Photochemical cyclization of α-amino esters to access 3-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azetidine Extraction & Purification
Topic: Resolving Emulsions During Extraction of Azetidine Derivatives
Document ID: AZT-EXT-004 | Status: Active | Tier: Advanced
Introduction: The Azetidine Paradox
Azetidines present a unique physicochemical challenge in organic synthesis. Unlike their 5- and 6-membered counterparts (pyrrolidines and piperidines), azetidines possess a highly strained 4-membered ring and a significantly higher basicity (
When functionalized with lipophilic protecting groups (e.g., Boc, Cbz, Bn), azetidines effectively become amphiphilic surfactants : they possess a polar, cationic ammonium "head" (if not fully deprotonated) and a greasy lipophilic "tail." This molecular architecture stabilizes oil-in-water interfaces, leading to the intractable emulsions you are likely experiencing.
This guide provides a self-validating troubleshooting workflow to resolve these emulsions, grounded in the specific chemical properties of the azetidine scaffold.
Module 1: Root Cause Analysis
Q: Why do my azetidine extractions form "milkshake" emulsions when other amines do not?
A: The issue is likely Incomplete Deprotonation or Aluminate Complexation .
-
The
Trap: Secondary azetidines have a of . Standard basic workups (using sat. or dilute ) often reach only pH 9–10. At this pH, a significant fraction of the azetidine remains protonated ( ). This charged species acts as a cationic surfactant, stabilizing the interface between your organic solvent and water. -
Ring Strain & Polarity: The high polarity of the azetidine core increases water miscibility, dragging the molecule into the aqueous phase, while the protecting group pulls it into the organic phase. This "tug-of-war" occurs precisely at the interface.
-
Aluminum Gels: If your azetidine was synthesized via Lithium Aluminum Hydride (LAH) reduction (e.g., from a
-lactam or amide), the byproduct is lithium aluminate. Azetidines coordinate strongly to aluminum, forming gelatinous networks that trap solvent.
Module 2: Aluminum Hydride (LAH) Workups
Use this module if your reaction involved LAH, Red-Al, or DIBAL.
Q: I reduced a lactam/amide and the workup is a grey sludge. How do I recover the product?
A: Do not use acid. Acidic workups will protonate the azetidine, making it water-soluble and impossible to extract. You must use a specific quenching protocol that creates granular, filterable solids.
Protocol A: The Fieser Method (Standard)
Best for: Large scale (>5g), robust substrates.
The "1 : 1 : 3" Rule: For every 1 gram of LAH used:
-
Dilute reaction with diethyl ether (Et₂O) and cool to 0°C.
-
Slowly add 1 mL Water. (Caution: Exothermic
evolution). -
Add 1 mL 15% aqueous NaOH.
-
Add 3 mL Water.
-
Warm to room temperature and stir for 15 minutes.
-
Add anhydrous
(acts as a desiccant and grinding agent). -
Filter the white, granular precipitate through a sintered glass funnel.
Protocol B: The Rochelle’s Salt Method (High Purity)
Best for: Azetidines that coordinate strongly to Al, or small scale (<1g).
-
Quench reaction at 0°C with EtOAc (consumes excess hydride).
-
Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .
-
Stir vigorously at room temperature for 1–2 hours.
-
Mechanism:[1] Tartrate acts as a bidentate ligand, displacing the azetidine from the aluminum center and solubilizing the aluminum in the aqueous phase.
-
-
The layers will separate cleanly.[2] Extract the aqueous layer with EtOAc.[3]
Visual Workflow: LAH Quench Decision
Figure 1: Decision matrix for selecting the appropriate aluminum quenching protocol to prevent emulsion formation.
Module 3: General Extraction Troubleshooting
Use this module for standard liquid-liquid extractions (e.g., after Boc-protection or alkylation).
Q: The layers won't separate. What is the immediate fix?
A: Follow this "Escalation of Force" protocol. Do not shake the funnel vigorously; swirl gently to prevent further emulsification.
Step 1: The Density Check (Solvent Switching)
Are you using Dichloromethane (DCM)?
-
Problem: DCM (
) and water ( ) often have similar densities when the organic phase is heavily loaded with solutes, causing "phase inversion" or suspension. -
Fix: Add a less dense solvent like Ethyl Acetate or MTBE to the organic phase to increase the density difference (
).
| Solvent | Density (g/mL) | Miscibility with Water | Recommendation |
| DCM | 1.33 | Low | High Risk (Avoid if possible) |
| Water | 1.00 | N/A | Reference |
| EtOAc | 0.90 | Moderate | Good |
| MTBE | 0.74 | Low | Excellent (Best separation) |
Step 2: The pH Reset (The "Hard" Base)
As noted in Module 1, pH 10 is insufficient for azetidines.
-
Check the pH of the aqueous layer.
-
Adjust to pH > 12 using 1M NaOH.
-
Why: This forces the azetidine entirely into the free base form (
), destroying the surfactant ammonium species ( ).
Step 3: Physical Breaking (Salting Out)
-
Add saturated NaCl (Brine) .
-
Mechanism: Increases the ionic strength of the aqueous phase, decreasing the solubility of organics (salting out) and increasing surface tension to force coalescence.
Step 4: The "Nuclear" Option (Filtration)
If an emulsion persists, it is often stabilized by microscopic particulate matter (silica fines, polymer residue).
-
Pack a Büchner funnel with a 1cm pad of Celite 545 .
-
Filter the entire emulsion (both phases) through the pad.[4]
-
Rinse the pad with fresh solvent.
-
The filtrate usually separates immediately into two clear layers.
Visual Workflow: Breaking an Active Emulsion
Figure 2: Step-by-step logic flow for resolving stubborn emulsions during azetidine workup.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for physicochemical properties of amines).
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Source of the Fieser workup protocol).
-
University of Rochester, Dept. of Chemistry. Workup: How to Manage an Emulsion. [Link]
-
Not Voodoo X. Workup: Aluminum Hydride Reduction. [Link] (Bench chemist resource for Rochelle's salt and Fieser modifications).
Sources
Validation & Comparative
Characteristic IR Bands for Nitrile Group in Azetidines: A Comparative Guide
Executive Summary & Strategic Importance
In modern drug discovery, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a critical scaffold for restricting conformational flexibility and modulating metabolic stability.[1] When functionalized with a nitrile (cyano) group, these molecules serve as potent bioisosteres for carbonyls or carboxylates.[1]
However, the infrared (IR) characterization of nitrile-substituted azetidines presents a unique challenge.[1] The high ring strain (~26 kcal/mol) and the varying hybridization of the nitrogen atom induce diagnostic frequency shifts that deviate from standard acyclic baselines.
This guide provides a technical comparison of N-cyano (1-position) and C-cyano (3-position) azetidines, offering researchers a validated framework to distinguish these isomers and assess purity using FT-IR spectroscopy.[1]
Mechanistic Principles of Frequency Shifts
To accurately interpret the IR spectra of azetidines, one must understand the interplay between ring strain , hybridization , and resonance .[1]
The Hybridization-Strain Correlation
In small rings like azetidine, the internal bond angles (~90°) are significantly compressed compared to the ideal
-
Ring Bonds: To relieve strain, the atoms direct orbitals with higher
-character into the ring bonds (bent bonds).[1] -
Exocyclic Bonds: By conservation of orbital character, the exocyclic bonds (e.g.,
or ) acquire increased -character.[1] -
Spectral Consequence: Increased
-character leads to a shorter, stiffer bond and a blue shift (higher wavenumber) for exocyclic stretching vibrations.[1]
Resonance in N-Cyano Azetidines (Cyanamides)
For 1-cyanoazetidines, the nitrile is attached directly to the nitrogen.[1] The frequency is governed by the competition between induction (raising frequency) and resonance (lowering frequency).[1]
-
Acyclic Cyanamides: Strong resonance imparts significant carbodiimide (
) character, lowering the bond order of the nitrile and shifting the band to 2200–2210 cm⁻¹ . -
Azetidine Cyanamides: The geometric constraints of the 4-membered ring can inhibit the planarization of the nitrogen required for optimal resonance. If resonance is reduced, the
character dominates, potentially shifting the band slightly higher than acyclic analogs.[1]
Comparative Analysis: Diagnostic IR Bands
The following data sets compare the nitrile stretching frequency (
Table 1: C-Cyano Azetidines (3-Position) vs. Alternatives
Comparison of saturated alkyl nitriles.
| Compound Class | Structure Type | Intensity | Mechanistic Driver | |
| Isopropyl Cyanide | Acyclic (Baseline) | 2238 - 2242 | Medium | Standard |
| Cyclopropyl Cyanide | 3-Membered Ring | 2250 - 2260 | Med-Strong | High strain; max |
| 3-Cyanoazetidine | 4-Membered Ring | 2245 - 2255 | Medium | Intermediate strain; slight blue shift vs. acyclic. |
| 3-Cyanopyrrolidine | 5-Membered Ring | 2240 - 2245 | Medium | Low strain; resembles acyclic baseline. |
Diagnostic Rule: A band at >2245 cm⁻¹ in a saturated heterocyclic nitrile strongly suggests attachment to a strained ring (azetidine or cyclopropane) rather than a larger ring or chain.
Table 2: N-Cyano Azetidines (1-Position) vs. Amine Nitriles
Comparison of cyanamides.
| Compound Class | Structure Type | Intensity | Mechanistic Driver | |
| Diethylcyanamide | Acyclic | 2200 - 2210 | Strong | Strong |
| 1-Cyanoazetidine | 4-Membered Ring | 2210 - 2230 | Strong | Ring constraint slightly inhibits resonance; band is intense. |
| 1-Cyanopyrrolidine | 5-Membered Ring | 2205 - 2215 | Strong | Flexible ring allows optimal resonance. |
Diagnostic Rule: N-cyano species consistently absorb at lower frequencies (2200–2230 cm⁻¹) with higher intensity than C-cyano species (2240–2260 cm⁻¹) due to the polarity of the N-C-N moiety.
Table 3: Conjugated Azetidine Nitriles
Effect of exocyclic unsaturation (e.g., cyanomethylene).[1]
| Compound | State | Notes | |
| 3-(Cyanomethylene)azetidine | Solid/Neat | ~2230 | Conjugation with the exocyclic alkene lowers frequency significantly compared to saturated 3-cyanoazetidine. |
Decision Logic & Workflow
The following diagram illustrates the logical workflow for assigning a nitrile band in an unknown azetidine derivative.
Caption: Logic flow for distinguishing N-cyano from C-cyano azetidines based on IR frequency and intensity.
Validated Experimental Protocols
To ensure reproducibility and accurate assignment, follow these protocols. The nitrile band is sensitive to the local dielectric environment (solvatochromism).
Sample Preparation: ATR vs. Transmission
For azetidines, which are often oils or low-melting solids, Attenuated Total Reflectance (ATR) is the preferred method, but transmission (KBr) offers higher resolution for weak bands.[1]
| Parameter | ATR (Diamond/ZnSe) | Transmission (KBr/Nujol) | Recommendation |
| Sample State | Neat Oil / Solid | Dispersion / Pellet | Use ATR for routine ID. |
| Path Length | Fixed (~2 µm) | Variable | Use KBr if quantitative Beer's Law data is needed. |
| Solvent Effects | Minimal (Neat) | None (Solid) | Avoid H-bonding solvents (MeOH, Water) which redshift |
Protocol: Distinguishing Isomers[1]
-
Baseline Correction: Perform a background scan (air) to remove
(2350 cm⁻¹) which is perilously close to the nitrile region. -
Scan Parameters: Set resolution to 2 cm⁻¹ (standard is 4 cm⁻¹) to resolve potential splitting in N-cyano doublets.
-
Intensity Check:
-
Normalize the spectrum to the C-H stretch (~2900 cm⁻¹).
-
If the nitrile peak height is >0.8x the C-H peak, it is likely N-cyano (highly polar).[1]
-
If the nitrile peak height is <0.4x the C-H peak, it is likely C-cyano .
-
Self-Validation Check
-
The "Water Test": If you suspect your azetidine is forming H-bonds (e.g., an amine salt), dissolve a small amount in dry
.[1]-
Observation: If the nitrile band shifts blue (to higher frequency) by ~10 cm⁻¹ compared to the solid state/methanol solution, H-bonding was present.[1]
-
Reasoning: H-bonding weakens the CN bond (red shift). Removing it restores the native frequency.
-
References
-
NIST Chemistry WebBook. Cyclopropanecarbonitrile IR Spectrum. National Institute of Standards and Technology.[2] [Link][1]
-
Gai, X. S., et al. (2011). A direct comparison of azide and nitrile vibrational probes.[1] Physical Chemistry Chemical Physics. [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Nitriles and strained rings.[Link]
-
Coutifaris, B. A., et al. Vibrational Stark Effect of Nitriles in Proteins.[1] Journal of the American Chemical Society. [Link]
Sources
A Comparative Guide to the Reactivity of 3-Methoxyazetidine and 3-Hydroxyazetidine for Drug Discovery and Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant interest due to its unique conformational constraints and its role as a bioisostere for various functional groups.[1] Among the plethora of substituted azetidines, 3-methoxyazetidine and 3-hydroxyazetidine are two common intermediates. While structurally similar, the choice between a hydroxyl and a methoxy substituent at the 3-position can have significant implications for synthetic strategy and molecular properties. This guide provides an in-depth, objective comparison of the reactivity of these two valuable building blocks, supported by established chemical principles and available experimental insights.
At a Glance: Key Physicochemical Properties
A foundational understanding of the intrinsic properties of 3-methoxyazetidine and 3-hydroxyazetidine is paramount before delving into their reactivity. The table below summarizes their basic molecular characteristics.
| Property | 3-Methoxyazetidine | 3-Hydroxyazetidine |
| Molecular Formula | C₄H₉NO | C₃H₇NO |
| Molecular Weight | 87.12 g/mol | 73.09 g/mol |
| CAS Number | 110925-17-2 | 45347-82-8 |
| Boiling Point | Not reported | Not reported |
| pKa (Conjugate Acid) | Estimated ~8-9 | Estimated ~8-9 |
The Azetidine Ring: A Strained yet Stable Scaffold
The reactivity of both 3-methoxyazetidine and 3-hydroxyazetidine is fundamentally influenced by the nature of the azetidine ring itself. This four-membered ring possesses significant ring strain, estimated to be around 25-26 kcal/mol.[2] This inherent strain makes the ring susceptible to cleavage under certain conditions, a property that can be synthetically useful. However, compared to its three-membered counterpart, the aziridine, the azetidine ring is considerably more stable, allowing for a wider range of functionalization reactions without spontaneous ring opening.[1]
Nucleophilicity of the Ring Nitrogen: A Subtle Distinction
The primary site of reactivity for both molecules in many common synthetic transformations, such as acylation and alkylation, is the lone pair of electrons on the nitrogen atom. The nucleophilicity of this nitrogen is modulated by the electronic effects of the substituent at the 3-position.
-
3-Hydroxyazetidine : The hydroxyl group is an electron-withdrawing group via induction due to the electronegativity of the oxygen atom. This inductive effect is expected to slightly decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to an unsubstituted azetidine.
-
3-Methoxyazetidine : The methoxy group also exerts an electron-withdrawing inductive effect. However, the methyl group is weakly electron-donating, which may slightly counteract the inductive pull of the oxygen. The net effect is still electron-withdrawing, but the difference in nucleophilicity between the nitrogen in 3-hydroxyazetidine and 3-methoxyazetidine is likely to be minimal.
The Tale of Two Substituents: Reactivity at the 3-Position
The most significant divergence in the chemical behavior of 3-methoxyazetidine and 3-hydroxyazetidine stems from the reactivity of the 3-substituent itself.
3-Hydroxyazetidine: A Dual-Role Player
The hydroxyl group in 3-hydroxyazetidine introduces a second nucleophilic site into the molecule and also possesses the potential to act as a leaving group upon activation.
-
O-Nucleophilicity and Competitive Acylation/Alkylation : The oxygen of the hydroxyl group is also nucleophilic and can compete with the ring nitrogen in reactions with electrophiles. For instance, in acylation reactions, both N-acylated and O-acylated products are possible. The chemoselectivity of such reactions is often highly dependent on the reaction conditions.
-
The Hydroxyl Group as a Leaving Group : The hydroxyl group is a poor leaving group. However, it can be converted into a good leaving group, such as a tosylate or mesylate, or by protonation under acidic conditions.[5] Subsequent nucleophilic substitution at the 3-position allows for the introduction of a wide variety of functional groups. This two-step functionalization is a common strategy in medicinal chemistry.[6]
3-Methoxyazetidine: A More Stable, Less Versatile Substituent
In contrast to the hydroxyl group, the methoxy group in 3-methoxyazetidine is generally unreactive under standard acylation and alkylation conditions.
-
Inertness to Acylation/Alkylation : The ether linkage is stable and does not participate in these reactions, leading to exclusive N-functionalization. This can be a significant advantage when clean and predictable N-acylation or N-alkylation is desired, avoiding the complication of competing O-functionalization.
-
Poor Leaving Group Ability : The methoxy group is a very poor leaving group and cannot be readily displaced by nucleophiles. Cleavage of the ether bond would require harsh conditions (e.g., strong acids like HBr or HI), which could also promote the decomposition of the strained azetidine ring.
Experimental Protocols: A Practical Perspective
To illustrate the practical application of these reactivity principles, the following are representative experimental protocols for the N-protection and subsequent functionalization of 3-hydroxyazetidine.
Protocol 1: N-Boc Protection of 3-Hydroxyazetidine
This protocol describes the protection of the nitrogen atom, a common first step before further manipulation of the hydroxyl group.
Workflow:
Sources
A Researcher's Guide to 13C NMR Shifts for Quaternary Carbons in 3-Substituted Azetidines
For researchers and professionals in drug development, the azetidine scaffold is a cornerstone of modern medicinal chemistry. Its unique three-dimensional structure, conferred by the strained four-membered ring, offers a compelling alternative to more traditional saturated heterocycles. However, the precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool in this endeavor.
This guide provides an in-depth comparison of the 13C NMR chemical shifts for the C3 quaternary carbon in a series of 3,3-disubstituted azetidines. We will explore how the electronic and steric nature of the substituents at this position influences the chemical shift, supported by experimental data. This analysis aims to equip researchers with the expertise to predict, interpret, and validate the structures of these vital chemical entities.
The Significance of the C3 Quaternary Carbon Signal
The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment.[1] Factors such as the electronegativity of attached atoms, hybridization state, and steric effects all contribute to the final observed value.[2] The C3 quaternary carbon in 3,3-disubstituted azetidines is of particular interest as it sits at the heart of the molecule's substitution pattern. Its chemical shift serves as a sensitive probe for the electronic effects of the appended groups, making it a key resonance for structural confirmation.
Quaternary carbons, having no directly attached protons, do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons experience during standard proton-decoupled 13C NMR experiments.[3][4] This typically results in signals that are weaker and require longer relaxation delays or a higher number of scans to observe clearly.[3]
Visualizing the 3-Substituted Azetidine Scaffold
To provide a clear frame of reference, the general structure of an N-Boc-protected 3,3-disubstituted azetidine is shown below. The key atom for our discussion, the C3 quaternary carbon, is explicitly labeled.
Caption: General structure of an N-Boc-3,3-disubstituted azetidine highlighting the C3 quaternary carbon.
Comparative Analysis of C3 Quaternary Carbon Chemical Shifts
The following table summarizes experimental 13C NMR data for a series of N-Boc-protected 3,3-disubstituted azetidines. The data illustrates the influence of different aryl, heteroaryl, and oxygen-containing substituents on the chemical shift of the C3 quaternary carbon.
| Compound ID | R¹ Substituent | R² Substituent | Solvent | C3 Quaternary Shift (δ, ppm) | Reference |
| 3a | Phenylamino | p-Tolyl | CDCl₃ | 54.7 | [5] |
| 3d | Phenylamino | p-Chlorophenyl | CDCl₃ | 54.5 | [5] |
| - | p-Fluorophenylamino | Phenyl | CDCl₃ | 54.7 | [5] |
| 3j | Phenylamino | Thiophen-3-yl | DMSO-d₆ | 52.7 | [5] |
| 1f | m-Tolyl | 2,2,2-Trichloro-1-iminoethoxy | CDCl₃ | 79.1 | [5] |
Analysis of Substituent Effects:
-
Aryl and Amino Substituents (Compounds 3a, 3d, etc.) :
-
The presence of both a nitrogen (from the phenylamino group) and an aromatic ring directly attached to the C3 carbon results in a chemical shift in the range of 54.5-54.7 ppm in CDCl₃.[5]
-
Comparing the p-tolyl substituent (an electron-donating group) in 3a with the p-chlorophenyl substituent (an electron-withdrawing group) in 3d reveals a minimal change in the C3 chemical shift (54.7 vs 54.5 ppm).[5] This suggests that for these specific systems, the electronic effects transmitted through the aryl ring have a subtle influence on the quaternary carbon's resonance, which is dominated by the direct attachment to the nitrogen atom and the inherent strain of the azetidine ring.
-
-
Heteroaryl Substituents (Compound 3j) :
-
Replacing an aryl group with a heteroaryl group, such as the thiophene in compound 3j , results in a notable upfield shift to 52.7 ppm .[5] It is important to note the change in solvent to DMSO-d₆, which can contribute to shift differences. However, the different electronic nature and aromaticity of the thiophene ring compared to a phenyl ring is the primary driver of this change.
-
-
Direct Oxygen Attachment (Compound 1f) :
-
The most dramatic effect is observed in compound 1f , where one of the substituents is an oxygen-containing group (iminoethoxy). The high electronegativity of the oxygen atom directly bonded to the C3 carbon causes significant deshielding, pushing the chemical shift far downfield to 79.1 ppm .[5] This substantial shift is a hallmark of a carbon atom bonded to an electronegative heteroatom like oxygen and serves as a powerful diagnostic tool.[1]
-
Best Practices for Acquiring 13C NMR Spectra of 3-Substituted Azetidines
To ensure the accurate and unambiguous assignment of the C3 quaternary carbon, a robust experimental protocol is essential. The following workflow outlines the key steps and considerations.
Caption: Recommended workflow for acquiring high-quality 13C NMR spectra for azetidine derivatives.
Detailed Experimental Protocol:
-
Sample Preparation : Dissolve 10-20 mg of the purified azetidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid poor magnetic field homogeneity, which can lead to broad peaks.[6]
-
Instrument Setup :
-
Load the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Select a standard proton-decoupled 13C NMR experiment. An inverse-gated decoupling sequence can be beneficial to mitigate potential negative NOE effects on the quaternary signal, although this will increase the required experiment time.
-
-
Acquisition Parameters :
-
Relaxation Delay (D1) : This is a critical parameter for quaternary carbons. Due to their long T1 relaxation times, a D1 of at least 2-5 seconds is recommended to allow for sufficient relaxation between pulses and obtain quantitative signals.[3]
-
Number of Scans (NS) : A high number of scans (typically >1024, and often several thousand) is necessary to achieve an adequate signal-to-noise ratio for the weak quaternary carbon signal.
-
Acquisition Time (AT) : A standard acquisition time of 1-2 seconds is usually sufficient.
-
-
Data Processing :
-
Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio of the final spectrum.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Carefully phase the spectrum and apply a baseline correction routine to ensure accurate peak integration and chemical shift determination.
-
-
Structural Validation : For unambiguous assignment, especially in complex molecules, it is highly recommended to acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This 2D NMR experiment will show correlations between the C3 quaternary carbon and protons that are two or three bonds away (e.g., protons on the R¹/R² substituents and the CH₂ protons at the C2/C4 positions of the azetidine ring), providing definitive confirmation of its assignment.
By adhering to these principles, researchers can confidently characterize 3-substituted azetidines, leveraging the diagnostic power of the C3 quaternary carbon's chemical shift to accelerate their research and development efforts.
References
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. [Link])
-
Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. [Link]
-
12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts. [Link]
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
-
13 Carbon NMR - NMRservice. [Link]
-
13 C-NMR chemical shifts of the quaternary carbon bearing the OOH and... | Download Table - ResearchGate. [Link]
-
a guide to 13c nmr chemical shift values - Compound Interest. [Link]
-
13 C NMR Chemical Shifts - Oregon State University. [Link]
-
13.5: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 3-Methoxyazetidine-3-carbonitrile Hydrochloride
Executive Summary & Core Directive
Do not dispose of 3-Methoxyazetidine-3-carbonitrile hydrochloride down the drain or in general municipal waste.
This compound is a functionalized strained heterocycle containing a nitrile moiety and a hydrochloride salt. Its disposal requires strict segregation from oxidizing agents and strong bases to prevent the release of toxic gases (HCN) or uncontrolled ring-opening reactions.
Immediate Action Plan:
-
Classify as "Toxic Organic Solid" or "Corrosive/Toxic" depending on state.
-
Segregate from oxidizers (bleach, peroxides) and strong bases.
-
Disposal Path: High-temperature commercial incineration with off-gas scrubbing.
Chemical Hazard Profile & Risk Assessment
To handle this compound safely, one must understand the reactivity of its three core components. This is not just "chemical waste"; it is a system of potential energy.
| Functional Group | Hazard Characteristic | Operational Risk |
| Azetidine Ring | High Ring Strain (~26 kcal/mol) | Susceptible to nucleophilic attack and ring-opening; potential alkylating agent (skin/eye irritant). |
| Nitrile (-CN) | Latent Cyanogen | Stable under normal conditions, but releases Hydrogen Cyanide (HCN) gas if mixed with strong acids or oxidizers under heat. |
| Methoxy Ether | Electron Donor | Increases basicity of the parent amine; generally stable but adds to the organic caloric load for incineration. |
| HCl Salt | Acidic / Corrosive | Lowers pH of waste streams; incompatible with hypochlorites (bleach) |
Expert Insight: The "3-Methoxy" substituent provides electron density that stabilizes the cation slightly compared to unsubstituted azetidines, but the ring strain remains the dominant hazard. The hydrochloride salt form renders the solid hygroscopic and acidic. Never store this waste in metal containers due to acid corrosion.
Waste Segregation & Decision Logic
The following self-validating workflow ensures that the material is routed to the correct waste stream, minimizing cross-reactivity.
Disposal Decision Tree
Caption: Logical flow for segregating 3-Methoxyazetidine-3-carbonitrile HCl based on physical state and solvent matrix.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagent, weighing paper, contaminated gloves, spill debris.
-
Primary Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).
-
Tagging: Attach a hazardous waste tag immediately.
-
Constituents: "3-Methoxyazetidine-3-carbonitrile HCl, Solid."
-
Hazards: Check "Toxic" and "Corrosive" (due to HCl).
-
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) drum or a dedicated "Solid Toxic" pail.
-
Why HDPE? It is resistant to the acidic nature of the HCl salt and organic leaching.
-
-
Destruction: Transfer to EHS for incineration . The high nitrogen content requires incineration facilities equipped with scrubbers to capture NOx and any potential cyanide byproducts.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, reaction washes.
-
Compatibility Check: Ensure the waste container does NOT contain oxidizing agents (Nitric acid, Peroxides, Bleach).
-
Stream Selection:
-
If dissolved in Dichloromethane (DCM)
Halogenated Waste . -
If dissolved in Methanol/Ethanol
Non-Halogenated Waste . -
If dissolved in Water
Aqueous Toxic Waste .
-
-
pH Awareness: The solution will be acidic. Do not attempt to neutralize with strong base (e.g., NaOH) in the waste container, as the heat of neutralization combined with the strained ring energy can cause splattering or fume generation. Dispose of as acidic waste.
Emergency Contingencies: Spills & Exposure[4]
Pre-requisite: All personnel must wear Nitrile gloves, Safety Goggles, and a Lab Coat.[4] Use a Fume Hood.[4][5]
Spill Response Workflow
Caption: Operational workflow for managing spills of 3-Methoxyazetidine-3-carbonitrile HCl.
Exposure First Aid[2][6]
-
Skin Contact: The HCl salt will cause immediate stinging. Wash with soap and water for 15 minutes. The azetidine ring is a potential sensitizer; monitor for dermatitis.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The nitrile component warrants observation for signs of hypoxia (rare in this specific derivative but possible).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
